3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride
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Overview
Description
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural features and reactivity. This compound contains a pyridine ring substituted with an amino group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 2-position, forming a hydrochloride salt. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of 3-chloro-5-(trifluoromethyl)pyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for nitration and reduction steps, as well as continuous flow systems to enhance reaction efficiency. Purification steps such as crystallization and recrystallization are crucial to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The amino group can engage in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Carbodiimides or other coupling agents in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted pyridines, amides, and other derivatives that retain the trifluoromethyl group, enhancing their chemical stability and biological activity.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing heterocyclic compounds and other organic molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for active ingredients in pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride and its derivatives involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)pyridine: Lacks the carboxylic acid group, making it less versatile in some synthetic applications.
2-Amino-5-(trifluoromethyl)pyridine: Differently substituted, leading to variations in reactivity and biological activity.
3-Amino-4-(trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with different substitution patterns affecting its chemical properties.
Uniqueness
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological properties. The combination of an amino group, a trifluoromethyl group, and a carboxylic acid group in a single molecule provides a versatile platform for various chemical transformations and potential therapeutic applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable compound in multiple fields.
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3;/h1-2H,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIZAAPUVVIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137628-57-8 |
Source
|
Record name | 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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